(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone

Overview

Description

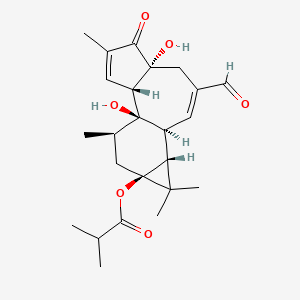

(1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone, or 1-HP-3-N, is a synthetic compound that has been gaining interest in the scientific community due to its potential applications in a variety of fields. It is a type of organic compound, containing a heptyl group and a phenyl group attached to a pyrrol-3-yl group, which is further attached to a naphthalenylmethanone group. 1-HP-3-N has been studied for its potential applications in medicine, biochemistry, and pharmacology, as well as its ability to be used as a catalyst in chemical reactions.

Scientific Research Applications

Heterocyclic Moieties in Drug Design

A study focused on the design and synthesis of biologically active disubstituted furanones and pyrrolone derivatives, including compounds similar to (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone. These compounds were investigated as potential non-steroidal anti-inflammatory agents, demonstrating significant anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity in animal models (Khokra et al., 2016).

Conducting Polymers and Electropolymerization

Research involving derivatized bis(pyrrol-2-yl) arylenes, closely related to the chemical structure of interest, shows their application in creating conducting polymers through electropolymerization. These polymers, due to their low oxidation potentials, are highly stable in their conducting form, opening avenues for various electronic applications (Sotzing et al., 1996).

Hydrogen Bonding in Schiff Base Compounds

A study examined pyrrolide-imine Schiff base compounds, including structures related to this compound. These compounds show interesting solid-state characteristics due to complementary hydrogen bonding, which is significant for developing materials with specific molecular interactions and properties (Akerman & Chiazzari, 2014).

Organic Liquid Scintillators in Gamma Spectroscopy

The compound 3-(p-Toluidino)-5-phenyl-1-p-tolyl-1H-pyrrol-2(5H)-one, structurally similar to the chemical of interest, was studied as an organic liquid scintillator for gamma spectroscopy. Though its efficiency for gamma spectroscopy is relatively low, it indicates potential applications in radiation detection (Salehi & Mehmandoost-Khajeh-Dad, 2012).

Intramolecular Hydrogen Bonding in Photoreactive Compounds

Research on pyrrolylmethylidene derivatives, similar to this compound, indicates their potential in photoreactive applications due to intramolecular hydrogen bonding. This characteristic influences their behavior under UV irradiation, suggesting uses in photochemistry and molecular electronics (Sigalov et al., 2015).

Electrochromic Polymers for Optoelectronic Applications

A study involving polymers from 2, 5-dithienylpyrrole with triarylamine units, closely related to the compound of interest, highlights its application in creating electrochromic polymers. These polymers show multicolor electrochromic behavior and fast response times, indicating potential in optoelectronic devices (Cai et al., 2017).

Mechanism of Action

JWH-146, also known as (1-Heptyl-5-phenyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone or 5446SVK6LH, is a synthetic cannabinoid from the naphthoylpyrrole family . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

JWH-146 acts as an agonist of the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

JWH-146 interacts with its targets, the CB1 and CB2 receptors, by binding to them. It has a moderate selectivity for the CB1 receptor over the CB2 receptor . As an agonist, it activates these receptors, leading to changes in the cell’s activity.

Biochemical Pathways

Given its agonistic action on cb1 and cb2 receptors, it likely influences the endocannabinoid system’s signaling pathways . The endocannabinoid system is involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune response.

Result of Action

The activation of CB1 and CB2 receptors by JWH-146 can lead to various molecular and cellular effects, depending on the specific physiological context. These effects can include changes in pain sensation, mood, and immune response, among others .

properties

IUPAC Name |

(1-heptyl-5-phenylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO/c1-2-3-4-5-11-19-29-21-24(20-27(29)23-14-7-6-8-15-23)28(30)26-18-12-16-22-13-9-10-17-25(22)26/h6-10,12-18,20-21H,2-5,11,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBFNFBWXVCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016888 | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

914458-21-2 | |

| Record name | JWH-146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914458212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-heptyl-5-phenyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-146 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5446SVK6LH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The CB2 receptor, a member of the G-protein-coupled receptor superfamily, presents itself as an attractive drug target for pain and inflammation management. [] This is due to its role in modulating immune responses and pain perception.

A: While the provided research paper [] doesn't delve into specific SAR studies for JWH-146, it does highlight the importance of the N-1 alkyl chain length in cannabimimetic indoles for CB2 receptor binding. This suggests that modifications to this region of the JWH-146 molecule could impact its binding affinity and potentially lead to the development of analogs with altered pharmacological profiles. Further research exploring systematic structural modifications of JWH-146 and evaluating their impact on CB2 receptor activity, potency, and selectivity would be valuable. This information could contribute to designing novel CB2 ligands with improved therapeutic potential for pain and inflammation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydro-2H-isoxazolo[5,4-b]azepin-3(4H)-one](/img/structure/B568691.png)

![N,2-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B568701.png)